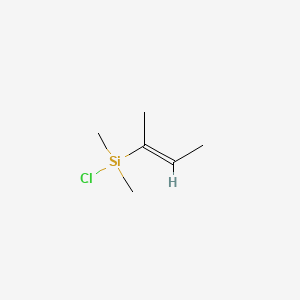

Chlorodimethyl(1-methyl-1-propenyl)silane

説明

特性

CAS番号 |

97375-15-0 |

|---|---|

分子式 |

C6H13ClSi |

分子量 |

148.70 g/mol |

IUPAC名 |

[(E)-but-2-en-2-yl]-chloro-dimethylsilane |

InChI |

InChI=1S/C6H13ClSi/c1-5-6(2)8(3,4)7/h5H,1-4H3/b6-5+ |

InChIキー |

GCNUQLYVNHKSNI-AATRIKPKSA-N |

異性体SMILES |

C/C=C(\C)/[Si](C)(C)Cl |

正規SMILES |

CC=C(C)[Si](C)(C)Cl |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Chlorodimethyl(1-methyl-1-propenyl)silane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorodimethyl(1-methyl-1-propenyl)silane (CAS 97375-15-0) is a specialized organosilicon compound featuring a reactive chlorosilyl group and a tetrasubstituted vinyl moiety. This unique combination of functional groups makes it a valuable, albeit niche, reagent in organic synthesis. As a vinylsilane, it participates in stereospecific electrophilic substitutions, leveraging the β-silicon effect to control regiochemistry. The chlorosilyl group provides a handle for nucleophilic substitution, allowing for its incorporation into larger molecular frameworks. This guide offers a comprehensive overview of its properties, a plausible synthetic pathway based on established organosilicon chemistry, an exploration of its expected reactivity with mechanistic insights, and a discussion of its potential applications in modern synthetic challenges.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its properties can be reliably estimated based on its structure and data from closely related analogs.

Table 1: Physicochemical Properties of Chlorodimethyl(1-methyl-1-propenyl)silane and Related Compounds

| Property | Value (for CAS 97375-15-0) | Analog Data for Comparison |

| CAS Number | 97375-15-0 | - |

| Molecular Formula | C₆H₁₃ClSi[1] | C₄H₉ClSi (Chlorodimethylvinylsilane) |

| Molecular Weight | 148.70 g/mol | 120.65 g/mol (Chlorodimethylvinylsilane) |

| Monoisotopic Mass | 148.0475 Da[1] | - |

| Appearance | Colorless liquid (Expected) | Almost clear colorless liquid (Chlorodimethyl-n-propylsilane)[2] |

| Boiling Point | ~130-140 °C (Estimated) | 82-83 °C (Chlorodimethylvinylsilane) |

| Density | ~0.88 g/mL (Estimated) | 0.874 g/mL (Chlorodimethylvinylsilane) |

| Refractive Index | ~1.43 (Estimated) | 1.414 (Chlorodimethylvinylsilane) |

Spectroscopic Analysis (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups attached to the silicon (a singlet around 0.4-0.6 ppm), the two methyl groups on the double bond (singlets or narrow quartets due to allylic coupling around 1.7-1.9 ppm), and the vinylic proton (a quartet or multiplet around 5.5-6.0 ppm).

-

¹³C NMR: Signals for the silicon-attached methyls would appear upfield (~0-5 ppm). The sp² carbons of the double bond would be in the 120-150 ppm region, and the vinylic methyl carbons would be around 15-25 ppm.

-

²⁹Si NMR: A single resonance is expected in the typical range for chlorodialkylvinylsilanes.

-

IR Spectroscopy: Key vibrational bands would include C=C stretching (~1620-1640 cm⁻¹), C-H stretching for both sp³ and sp² carbons (~2900-3100 cm⁻¹), and a strong Si-Cl stretch (~470-550 cm⁻¹).

Synthesis and Manufacturing

The most direct approach involves the reaction of a suitable Grignard reagent with a dichlorodimethylsilane.

Proposed Synthetic Protocol: Grignard-based Silylation

This protocol describes the synthesis via the reaction of (1-methyl-1-propenyl)magnesium bromide with dichlorodimethylsilane.

Step 1: Formation of the Grignard Reagent

-

Apparatus Setup: A three-necked, flame-dried round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel.

-

Reagents: Magnesium turnings are placed in the flask. Anhydrous tetrahydrofuran (THF) is added to cover the magnesium. A small crystal of iodine can be added as an initiator.

-

Initiation: A solution of 2-bromo-2-butene in anhydrous THF is added dropwise from the addition funnel to the stirred magnesium suspension. The reaction is initiated, as evidenced by heat evolution and the disappearance of the iodine color.

-

Completion: The remainder of the 2-bromo-2-butene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is heated at reflux for an additional 1-2 hours to ensure complete formation of (1-methyl-1-propenyl)magnesium bromide.

Step 2: Silylation Reaction

-

Cooling: The freshly prepared Grignard solution is cooled to 0 °C in an ice bath.

-

Addition of Silane: A solution of dichlorodimethylsilane (in excess, typically 1.5-2.0 equivalents) in anhydrous THF is added dropwise to the stirred Grignard reagent. This is a highly exothermic reaction and the temperature should be carefully controlled. The use of excess dichlorodimethylsilane minimizes the formation of the double-addition byproduct, bis(1-methyl-1-propenyl)dimethylsilane.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight to ensure completion.

Step 3: Workup and Purification

-

Filtration: The reaction mixture is filtered under an inert atmosphere to remove the magnesium salts (MgClBr and MgCl₂).

-

Solvent Removal: The THF is removed from the filtrate by distillation at atmospheric pressure.

-

Purification: The crude product is purified by fractional vacuum distillation to yield pure Chlorodimethyl(1-methyl-1-propenyl)silane.

Caption: Proposed workflow for the synthesis of Chlorodimethyl(1-methyl-1-propenyl)silane.

Reactivity and Mechanistic Considerations

The reactivity of Chlorodimethyl(1-methyl-1-propenyl)silane is governed by two key features: the nucleophilic character of the vinylsilane double bond and the electrophilic nature of the silicon atom in the chlorosilyl group.

Vinylsilanes are known to undergo electrophilic substitution, where an electrophile replaces the silyl group.[5][6] This reaction is highly regioselective due to the β-silicon effect , where the C-Si σ-bond stabilizes a developing positive charge on the β-carbon through hyperconjugation.

Mechanism: The reaction proceeds via a two-step mechanism:

-

Electrophilic Attack: An electrophile (E⁺) attacks the α-carbon of the vinylsilane (the carbon not bonded to silicon). This is the rate-determining step and results in the formation of a β-silyl carbocation intermediate.

-

Desilylation: A nucleophile (Nu⁻) attacks the silicon atom, facilitating the elimination of the silyl group and the formation of a new double bond. This step is typically fast and stereospecific.

A key feature of this reaction is the retention of stereochemistry of the double bond.[5][7] The initial geometry of the vinylsilane is preserved in the final alkene product.

Caption: Mechanism of electrophilic substitution on a vinylsilane.

The Si-Cl bond is highly polarized and susceptible to attack by a wide range of nucleophiles. This allows for the versatile functionalization of the silane.

-

Hydrolysis: Reaction with water will rapidly produce the corresponding silanol, (1-methyl-1-propenyl)dimethylsilanol, which can then self-condense to form disiloxanes.

-

Alcoholysis/Phenolysis: Alcohols and phenols react, typically in the presence of a base like triethylamine or pyridine to scavenge the HCl byproduct, to form alkoxysilanes or phenoxysilanes.

-

Aminolysis: Primary and secondary amines react to form silylamines.

-

Grignard/Organolithium Reagents: Reaction with other organometallic reagents allows for the introduction of a second organic group onto the silicon atom, forming a tetraorganosilane.[8]

Applications in Organic Synthesis

While specific applications of this particular reagent are not widely documented, its structure suggests utility in several areas of synthetic chemistry.

-

Stereospecific Olefination: As a precursor to tetrasubstituted alkenes, it can be used in reactions where stereochemical control is paramount. For example, acylation followed by desilylation would yield a stereodefined α,β-unsaturated ketone.

-

Cross-Coupling Reactions: Vinylsilanes are competent partners in Hiyama cross-coupling reactions.[9] After conversion of the Si-Cl bond to a more suitable group (e.g., Si-F or Si-OH), the vinyl group can be coupled with aryl or vinyl halides/triflates under palladium catalysis.

-

Polymer and Materials Science: The bifunctional nature of the molecule (a polymerizable vinyl group and a reactive silyl chloride) makes it a potential monomer for the synthesis of functionalized polysiloxanes or as a surface modification agent and coupling agent.

Safety and Handling

Organochlorosilanes are hazardous materials that require careful handling in a professional laboratory setting.

-

Toxicity and Corrosivity: Chlorosilanes react with moisture (including humidity in the air and moisture on tissues) to produce hydrochloric acid (HCl). This makes them corrosive to the skin, eyes, and respiratory tract.

-

Flammability: While the compound itself may have a moderate flash point, it can react with certain materials to produce flammable gases.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[8]

-

Personal Protective Equipment (PPE): Always handle this compound in a fume hood while wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[8]

-

Disposal: Disposal must be in accordance with local, state, and federal regulations for hazardous chemical waste.

References

-

Sylicglobal Textile Auxiliares Supplier. (2023, November 14). Precautions For Safe Use Of Organosilicon. [Link]

-

Chuit, C., Corriu, R. J. P., & Reye, C. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. Accounts of Chemical Research, 37(7), 493-500. [Link]

-

Wikipedia. (n.d.). Electrophilic substitution of unsaturated silanes. [Link]

-

Lau, P. W. K. (1978). REACTIONS OF VINYLSILANES AND ALLYLSILANES. McGill University eScholarship. [Link]

-

Fleming, I. (1991). The Electrophilic Substitution of Allylsilanes and Vinylsilanes. Organic Reactions, 1-591. [Link]

-

Mayr, H., & Ofial, A. R. (2006). Electrophilic Alkylations of Vinylsilanes: A Comparison of α- and β-Silyl Effects. Chemistry – A European Journal, 12(30), 7865-7874. [Link]

-

Takahashi, T., et al. (2009). Regio- and Stereoselective Synthesis of Multisubstituted Vinylsilanes via Zirconacycles. Organic Letters, 11(17), 3874-3877. [Link]

-

Grignard reaction with chlorosilanes in THF: a kinetic study. (2004, July 23). PubMed. [Link]

-

Murakami, K., Yorimitsu, H., & Oshima, K. (2009). A Zinc-Catalyzed Nucleophilic Substitution Reaction of Chlorosilanes with Organomagnesium Reagents. The Journal of Organic Chemistry, 74(3), 1415-1417. [Link]

-

Fleming, I. (1990). The Electrophilic Substitution of Allylsilanes and Vinylsilanes. SciSpace. [Link]

-

Fleming, I. (1989). Electrophilic substitution of unsaturated silanes. Pure and Applied Chemistry, 61(10), 1735-1738. [Link]

-

Lau, P. W. K., & Chan, T. H. (1978). Reactions of vinylsilanes and allylsilanes. Tetrahedron Letters, 19(25), 2383-2386. [Link]

-

PubChemLite. (n.d.). Chlorodimethyl(1-methyl-1-propenyl)silane (C6H13ClSi). [Link]

Sources

- 1. PubChemLite - Chlorodimethyl(1-methyl-1-propenyl)silane (C6H13ClSi) [pubchemlite.lcsb.uni.lu]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrophilic substitution of unsaturated silanes - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 8. academic.oup.com [academic.oup.com]

- 9. pubs.acs.org [pubs.acs.org]

2-buten-2-yl dimethylchlorosilane synonyms and nomenclature

Topic: 2-buten-2-yl dimethylchlorosilane synonyms and nomenclature Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Organic Chemists, Drug Development Scientists

Identity, Synthesis, and Application in Cross-Coupling Architectures

Executive Summary

2-Buten-2-yl dimethylchlorosilane is a specialized organosilicon reagent characterized by a vinylic silicon-carbon bond at the C2 position of a 2-butene framework. Unlike its more common linear isomer (crotyl silane), this branched reagent serves as a critical motif for installing tetrasubstituted alkene geometries via Hiyama-Denmark cross-coupling and acts as a robust, sterically demanding silylating agent. This guide provides a definitive analysis of its nomenclature, synthesis, and utility in modern organic synthesis.

Part 1: Nomenclature and Structural Identity

The nomenclature of vinylic silanes is frequently complicated by the presence of geometric isomers (

Systematic Nomenclature

-

IUPAC Name: Chloro(dimethyl)(1-methylprop-1-en-1-yl)silane

-

Common Name: 2-Buten-2-yl dimethylchlorosilane

-

Shorthand:

-

Isomerism: Exists as

- and

Structural Disambiguation

The term "butenyl" is often loosely applied. The table below distinguishes the target molecule from its isomers.

| Feature | Target Molecule | Common Isomer (Crotyl) |

| Name | 2-Buten-2-yl dimethylchlorosilane | 2-Buten-1-yl dimethylchlorosilane |

| IUPAC | Chloro(dimethyl)(1-methylprop-1-en-1-yl)silane | Chloro(dimethyl)[(2E)-but-2-en-1-yl]silane |

| Attachment | Silicon at C2 (Vinylic) | Silicon at C1 (Allylic) |

| Reactivity | Stable vinyl silane; Hiyama coupling partner | Allylic silane; prone to |

| Structure |

Visualization of Nomenclature Hierarchy

Figure 1: Structural hierarchy distinguishing the branched 2-buten-2-yl scaffold from linear allylic isomers.

Part 2: Physicochemical Profile

Due to the specialized nature of this reagent, commercial availability is sporadic. Researchers often synthesize it in situ. The properties below are derived from homologous chlorosilanes and empirical data for the 2-buten-2-yl moiety.

| Property | Value / Description | Note |

| Molecular Formula | ||

| Molecular Weight | 148.71 g/mol | |

| Appearance | Colorless, fuming liquid | Reacts with atmospheric moisture |

| Boiling Point | ~135–140 °C (Predicted) | Extrapolated from trimethyl analog (110°C) and chlorosilane trends |

| Density | ~0.91 g/mL | Typical for vinyl chlorosilanes |

| Hydrolytic Sensitivity | High | Rapidly releases HCl upon contact with water |

| Solubility | Pentane, THF, Et2O, DCM | Reacts with protic solvents (MeOH, EtOH) |

Part 3: Synthetic Utility & Mechanism

Why 2-Buten-2-yl?

The 2-buten-2-yl group is not merely a protecting group; it is a functional handle .

-

Steric Bulk: The branching at the

-carbon (relative to Si) provides greater steric shielding than a standard vinyl or allyl group, useful for regioselective protection. -

Tetrasubstituted Alkene Synthesis: Upon Hiyama cross-coupling, the silicon is replaced by an aryl or alkyl group. Because the double bond is already trisubstituted, this reaction generates a tetrasubstituted alkene , a motif difficult to access via Wittig or metathesis chemistry due to steric hindrance.

Mechanism: Hiyama-Denmark Coupling

The primary utility lies in Pd-catalyzed cross-coupling. The reaction requires activation of the silicon by a fluoride source (TBAF) or a base (hydroxide/alkoxide) to form a pentacoordinate silicate intermediate, which facilitates transmetallation to Palladium.

Figure 2: Activation pathway for the Hiyama coupling of sterically hindered vinyl silanes.

Part 4: Experimental Protocols

Since the chlorosilane is often prepared on-demand, the following protocol outlines its synthesis from 2-bromo-2-butene, followed by a standard application.

Protocol A: Synthesis of 2-Buten-2-yl Dimethylchlorosilane

Objective: Generate the reagent from commercially available 2-bromo-2-butene.

Reagents:

-

2-Bromo-2-butene (mixture of isomers)

-

Magnesium turnings (activated)

-

Dichlorodimethylsilane (

) -

Anhydrous THF

Procedure:

-

Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.1 equiv) with a crystal of iodine. Add a solution of 2-bromo-2-butene (1.0 equiv) in THF dropwise. Maintain a gentle reflux to generate 2-buten-2-ylmagnesium bromide.

-

Note: Isomeric retention is generally good, but

equilibration can occur depending on temperature.

-

-

Silylation: Cool the Grignard solution to 0°C.

-

Quench: Add Dichlorodimethylsilane (2.0 equiv, excess is crucial to prevent double addition) dropwise.

-

Reaction: Allow to warm to room temperature and stir for 4 hours.

-

Isolation: Remove solvent and excess

via distillation under nitrogen. The product is moisture-sensitive; store under inert gas.

Protocol B: Silylation of a Secondary Alcohol

Objective: Use the synthesized reagent to protect a secondary alcohol, installing the 2-buten-2-yl silyl ether.

Procedure:

-

Dissolve the target alcohol (1.0 equiv) and Imidazole (2.5 equiv) in anhydrous DCM.

-

Add 2-buten-2-yl dimethylchlorosilane (1.2 equiv) dropwise at 0°C.

-

Monitor via TLC.[2] Upon completion, dilute with ether, wash with water, and dry over

. -

Validation: The resulting silyl ether will show a diagnostic vinylic proton in

NMR around

Part 5: Handling & Safety (E-E-A-T)

Hazards[5]

-

Corrosivity: Like all chlorosilanes, this reagent hydrolyzes to produce Hydrogen Chloride (HCl) gas. It causes severe skin burns and eye damage.

-

Flammability: Flash point is expected to be <30°C. Handle away from ignition sources.

Storage & Stability

-

Inert Atmosphere: Must be stored under Argon or Nitrogen.

-

Container: Teflon-lined caps or Schlenk flasks. Do not use standard rubber septa for long-term storage as chlorosilanes can degrade them.

References

-

Denmark, S. E., & Sweis, R. F. (2002). Design and Implementation of New, Silicon-Based, Cross-Coupling Reactions: Importance of the Silanolate. Accounts of Chemical Research.

-

Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.

-

PubChem. (n.d.).[3] Vinyltrichlorosilane (Analogous Reactivity Data). National Library of Medicine.

-

Pawlenko, S. (1986). Organosilicon Chemistry.[2][4] Walter de Gruyter. (Standard reference for chlorosilane synthesis methodologies).

Sources

MSDS and safety data for Chlorodimethyl(1-methyl-1-propenyl)silane

This technical guide provides an in-depth operational framework for the safe handling, storage, and application of Chlorodimethyl(1-methyl-1-propenyl)silane . It is designed for synthetic organic chemists and process safety engineers.

Operational Safety, Physicochemical Profile, and Synthetic Application

Executive Summary & Chemical Identity

Chlorodimethyl(1-methyl-1-propenyl)silane (CAS: 97375-15-0 ) is a specialized organosilicon reagent used primarily to introduce the bulky 1-methyl-1-propenyl (or 2-buten-2-yl) dimethylsilyl group into organic molecules.[1] This moiety serves as a sterically demanding protecting group or a precursor for Hiyama-type cross-coupling reactions.

Due to the Si–Cl bond, this compound is acutely moisture-sensitive , releasing hydrogen chloride (HCl) gas upon contact with ambient humidity. Its handling requires strict exclusion of moisture using Schlenk or glovebox techniques.

Chemical Identity Table

| Parameter | Data |

| CAS Number | 97375-15-0 |

| IUPAC Name | Chlorodimethyl(1-methyl-1-propenyl)silane |

| Synonyms | (1-Methyl-1-propenyl)dimethylchlorosilane; 2-Buten-2-yldimethylchlorosilane |

| Molecular Formula | C₆H₁₃ClSi |

| Molecular Weight | 148.71 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~135–145 °C (Estimated based on homologs*) |

| Density | ~0.90 g/mL (Estimated) |

| Solubility | Reacts violently with water/alcohols; Soluble in dry THF, Toluene, Hexane |

*Note: Exact experimental boiling point is rarely reported in open literature; values are extrapolated from Allyldimethylchlorosilane (BP 110°C) and similar C6-chlorosilanes.

Hazard Identification & Toxicology (GHS)

This compound poses dual threats: Corrosivity (chemical burns) and Respiratory Toxicity (via HCl evolution).

GHS Classification

-

Flammable Liquids: Category 3 (H226)

-

Skin Corrosion/Irritation: Category 1B (H314) - Causes severe skin burns and eye damage.

-

Serious Eye Damage: Category 1 (H318)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) - May cause respiratory irritation.

-

Water-Reactive: Category 2 (EUH014) - Reacts violently with water.

The Hydrolysis Mechanism (The Core Hazard)

Upon contact with moisture, the following rapid exothermic reaction occurs:

-

Consequence: A small spill (1 mL) can generate significant volumes of corrosive HCl mist, instantly exceeding the IDLH (Immediate Danger to Life or Health) limit of 50 ppm.

The Self-Validating Handling Protocol

To ensure data integrity and operator safety, the following "Self-Validating" protocol must be used. The "validation" comes from the visual and physical checks built into the workflow (e.g., the "Smoke Test").

A. Storage & Transfer[2]

-

Storage: Store under an inert atmosphere (Argon or Nitrogen) in a refrigerator (2–8 °C). The cap must be sealed with Parafilm or electrical tape to prevent moisture ingress.

-

Visual Validation: If the liquid appears cloudy or if white solids (siloxanes) are visible around the cap, the reagent has hydrolyzed and titer is compromised.

-

Transfer: NEVER pour this reagent. Use the Cannula Transfer method or a gas-tight syringe (Hamilton type) for small volumes (< 5 mL).

B. Experimental Setup (Schlenk Line)

-

Flame Dry: All glassware must be flame-dried under vacuum and backfilled with Argon (3 cycles).

-

Solvent: Use only anhydrous solvents (THF, DCM, Toluene) dried over molecular sieves or alumina columns.

-

Base Trap: When using this reagent in large scales (>10 mmol), vent the reaction vessel through a scrubber containing aqueous NaOH or saturated NaHCO₃ to neutralize evolved HCl.

C. Quenching (The Critical Step)

Do not add water directly to the reaction mixture.

-

Cool: Cool the reaction mixture to 0 °C.

-

Dilute: Dilute with an inert solvent (e.g., Diethyl ether).

-

Add Buffer: Dropwise addition of Saturated Aqueous NaHCO₃.

-

Why? Water alone generates HCl, which can cleave acid-sensitive groups. Bicarbonate neutralizes HCl in situ.

-

Workflow Visualization

The following diagram illustrates the decision logic for handling a chlorosilane spill or reaction setup.

Figure 1: Operational decision tree for safely handling moisture-sensitive chlorosilanes.

Application in Drug Development

In medicinal chemistry, the 1-methyl-1-propenyl group acts as a "masked" ketone or a specific geometric isomer for cross-coupling.

1. Hiyama Coupling Precursor

Unlike unstable boronic acids, silanes are robust. This reagent synthesizes alkenylsilanols which, upon activation with fluoride (TBAF), undergo palladium-catalyzed cross-coupling with aryl halides.

-

Reaction: R-SiMe2-Cl + R'-Li → R-SiMe2-R'

-

Utility: Allows the installation of the trisubstituted alkene moiety, a pharmacophore found in various natural products (e.g., terpenes).

2. Steric Protection

The bulkiness of the 1-methyl-1-propenyl group (compared to a simple vinyl group) offers enhanced stability against nucleophilic attack at the silicon atom, making it a useful silyl protecting group for alcohols that must survive mild acidic conditions.

Emergency Response Protocols

| Scenario | Immediate Action |

| Skin Contact | IMMEDIATE: Wipe off excess liquid with dry cloth (if possible) then wash with soap and water for 15 min. Do not use water first if liquid is visible on skin—it generates heat. |

| Eye Contact | Rinse with water for 15+ minutes.[2][3] Lift eyelids.[4] Seek immediate ophthalmological care. |

| Inhalation | Move to fresh air.[2] If breathing is difficult, administer oxygen.[2] Pulmonary edema may be delayed up to 48 hours. |

| Fire | Use Dry Chemical or CO₂ . DO NOT USE WATER.[2] Water will accelerate the fire by releasing HCl and potentially hydrogen gas if metals are present. |

References

-

European Chemicals Agency (ECHA). Substance Information: Chlorodimethyl(1-methyl-1-propenyl)silane (CAS 97375-15-0).[1] Retrieved from

-

PubChem. Compound Summary: Chlorodimethyl(1-methyl-1-propenyl)silane. National Library of Medicine.[5] Retrieved from

-

Gelest, Inc. Reactive Silicones: Chlorosilanes & Silazanes Handling Guide. (General protocols for R-Si-Cl handling). Retrieved from

-

Sigma-Aldrich. Safety Data Sheet: Chlorodimethylsilane derivatives. Retrieved from

Sources

Technical Whitepaper: Advanced Applications of Chlorodimethyl(1-methyl-1-propenyl)silane in Pharmaceutical Synthesis

Executive Summary

In the complex landscape of active pharmaceutical ingredient (API) synthesis, the strategic selection of protecting groups and cross-coupling building blocks dictates the overall yield, scalability, and efficiency of a synthetic route. Chlorodimethyl(1-methyl-1-propenyl)silane (CAS: 97375-15-0) is a highly specialized, bifunctional organosilane. While standard silylating agents like TMSCl or TBSCl are ubiquitous, this specific alkenylchlorosilane offers a unique combination of intermediate steric shielding and an electron-rich trisubstituted alkene handle, enabling orthogonal functionalization strategies that traditional saturated silanes cannot support.

This guide provides an in-depth technical analysis of its physicochemical properties, procurement landscape, and a self-validating experimental protocol for its application in advanced drug development.

Chemical Identity & Physicochemical Properties

Understanding the precise molecular architecture of this silane is critical for predicting its reactivity. The compound features a highly electrophilic silicon center bonded to a 1-methyl-1-propenyl group, which imparts specific steric and electronic characteristics[1].

Table 1: Physicochemical Specifications

| Property | Value |

| Chemical Name | Chlorodimethyl(1-methyl-1-propenyl)silane |

| CAS Number | 97375-15-0 |

| EC Number | 306-670-3[2] |

| Molecular Formula | C₆H₁₃ClSi |

| Molecular Weight | 148.70 g/mol |

| Monoisotopic Mass | 148.0475 Da[1] |

| Structural Features | Electrophilic Si-Cl bond; Trisubstituted vinylic moiety |

Mechanistic Role in Drug Development: The Causality of Choice

As a Senior Application Scientist, I frequently evaluate why a synthetic route fails during scale-up. Often, the failure traces back to the lability or excessive steric bulk of a protecting group.

Why choose Chlorodimethyl(1-methyl-1-propenyl)silane?

-

Tuned Steric Profile: Trimethylsilyl (TMS) ethers are highly acid-labile and often fail to survive multi-step syntheses. Conversely, tert-Butyldimethylsilyl (TBS) ethers can be too sterically demanding to install on hindered secondary or tertiary alcohols. The 1-methyl-1-propenyl group sits perfectly in the "Goldilocks zone"—providing enough steric bulk to resist spontaneous hydrolysis while remaining compact enough to silylate hindered nucleophiles.

-

Orthogonal Alkene Handle: Unlike saturated alkyl silanes, the trisubstituted alkene in this molecule provides a unique

-electron cloud. Once the alcohol is protected, this alkene can serve as a handle for downstream orthogonal functionalization, such as cross-metathesis or epoxidation, allowing the protecting group itself to become a structural participant in the final API. -

Hiyama Cross-Coupling: Beyond protection, this compound can be converted into a fluorosilane intermediate for palladium-catalyzed Hiyama cross-coupling, transferring the 1-methyl-1-propenyl group directly onto aryl halides.

Procurement: Supplier Landscape & Pricing Analysis

Sourcing specialty silanes requires navigating custom synthesis networks. Because CAS 97375-15-0 is a niche building block, it is primarily available through specialized chemical vendors serving the R&D sector, such as Alfa Chemistry and Angene International.

Note: The pricing below represents standard market estimates for R&D-scale procurement of specialty alkenylchlorosilanes, as direct catalog prices fluctuate based on purity and synthesis on-demand requirements.

Table 2: Supplier Landscape & Estimated R&D Pricing

| Supplier | Purity Grade | Est. Price (10g) | Est. Price (50g) | Typical Lead Time |

| Alfa Chemistry | >97% (NMR) | $180 | $650 | 1-2 Weeks |

| Angene International | >95% (GC) | $210 | $750 | 2-3 Weeks |

| ChemicalBook (Custom) [3] | >98% (Custom) | N/A | $1,200 (100g) | 4-6 Weeks |

Experimental Protocols: A Self-Validating Silylation Workflow

To ensure scientific integrity, every protocol must be a self-validating system. The following methodology for the silylation of a sterically hindered API intermediate incorporates internal In-Process Controls (IPCs) to guarantee causality and success.

Step-by-Step Methodology

Step 1: Preparation of Anhydrous Environment Causality: Chlorosilanes are highly moisture-sensitive. Exposure to ambient humidity leads to rapid hydrolysis, forming unreactive siloxanes.

-

Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon.

-

Dissolve the target alcohol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).

Step 2: Base and Catalyst Addition Causality: Imidazole is chosen over triethylamine because it acts as both a base to neutralize the HCl byproduct and a nucleophilic catalyst, forming a highly reactive N-silylimidazolium intermediate.

-

Add Imidazole (2.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq). Stir at 0°C for 10 minutes.

Step 3: Silane Introduction

-

Dropwise add Chlorodimethyl(1-methyl-1-propenyl)silane (1.2 eq) via a gas-tight syringe.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

Step 4: The Self-Validating Checkpoint (IPC) Trustworthiness: Do not proceed to workup without validation.

-

Withdraw a 10 µL aliquot, quench in water/EtOAc, and analyze the organic layer via GC-MS.

-

Validation Criteria: The reaction is complete when the starting material peak is <1%. Crucially, the product mass must show an exact +112 Da mass shift relative to the starting alcohol (Addition of C₆H₁₂Si, corresponding to the loss of HCl).

Step 5: Workup and Isolation

-

Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Workflow Visualization

The following diagram illustrates the logical relationship and orthogonal utility of this specific silane in an API synthesis pipeline.

Fig 1: Orthogonal silylation and functionalization workflow using CAS 97375-15-0.

References

-

European Chemicals Agency (ECHA) , EG-Verzeichnis - CAS 97375-15-0, [Link]

-

ChemBuyersGuide / Angene International Limited , Supplier Listing for CHLORODIMETHYL(1-METHYL-1-PROPENYL)SILANE,[Link]

-

ChemBuyersGuide / Alfa Chemistry , Formula and Catalog Data for CAS 97375-15-0,[Link]

-

PubChemLite (Université du Luxembourg) , Chlorodimethyl(1-methyl-1-propenyl)silane (C6H13ClSi) Structural Information, [Link]

Sources

The Stability Dynamics of Internal Alkenyl Chlorosilanes: A Comprehensive Guide to Hydrolytic, Stereochemical, and Thermal Lability

Executive Summary

In advanced materials science and pharmaceutical development, internal alkenyl chlorosilanes are increasingly leveraged as critical intermediates for Hiyama cross-coupling and as bioisosteric scaffolds. However, their structural duality—an electrophilic Si–Cl bond coupled with an electron-rich internal olefin—creates a highly labile thermodynamic profile. Managing the stability of these compounds requires a rigorous understanding of their degradation pathways: moisture-driven hydrolysis, transition-metal-catalyzed stereochemical isomerization, and thermal polymerization. This whitepaper provides an in-depth mechanistic analysis, quantitative stability data, and self-validating experimental protocols to ensure the integrity of internal alkenyl chlorosilanes during synthesis, storage, and application.

Mechanistic Drivers of Instability

Hydrolytic Cleavage of the Si–Cl Bond

The Si–Cl bond is highly susceptible to nucleophilic attack by water, representing the most immediate degradation pathway. Computational investigations reveal a complex, concentration-dependent kinetic landscape. While the hydrolysis of chlorosilanes by a single, isolated water molecule faces a significant activation barrier (22–24 kcal/mol) and proceeds via an endothermic retention of configuration, the presence of a hydrogen-bonded water cluster (e.g., a tetramer) fundamentally alters the thermodynamics [1]. The clustered water molecules stabilize the transition state, dropping the activation barrier to approximately 16 kcal/mol and rendering the reaction highly exothermic [1]. This autocatalytic clustering effect dictates that even trace atmospheric moisture ingress will trigger rapid, runaway degradation into siloxanes.

Stereochemical Lability (Z/E Isomerization)

Maintaining stereochemical fidelity is a critical bottleneck. Internal alkenylsilanes synthesized via alkyne hydrosilylation often yield the kinetic (Z)-isomer. However, these internal olefins are prone to rapid isomerization to the thermodynamically favored (E)-isomer when exposed to trace transition metals (such as Rh or Pt) and residual hydrosilanes [2]. This instability is driven by the oxidative addition of the hydrosilane to the metal, followed by the insertion of the internal alkenylsilane into the resulting hydridorhodium intermediate. Subsequent C–C bond rotation and β-hydride elimination yield the inverted (E)-isomer [2].

Fig 1. Mechanistic pathway of Rh(I)-catalyzed Z/E isomerization of alkenyl chlorosilanes.

Thermal Polymerization and Cross-Linking

At elevated temperatures (> 90 °C), highly substituted internal alkenylsilanes and bis-alkenyl chlorosilanes become susceptible to anionic or radical-induced stitching polymerization [3]. The proximity of the double bonds and the activating nature of the silyl group can lead to the formation of intractable siloxane-alkenyl cross-linked networks, destroying the monomeric integrity of the batch.

Quantitative Stability Profiles

To effectively design storage and handling protocols, researchers must benchmark degradation rates. The tables below summarize the kinetic and thermodynamic vulnerabilities of these systems.

Table 1: Hydrolytic Activation Energies of Chlorosilanes

| Reactant System | Water Equivalents | Activation Energy (kcal/mol) | Reaction Thermochemistry |

|---|---|---|---|

| H₃SiCl + H₂O | 1 (Monomer) | 22.0 – 24.0 | Endothermic |

| H₃SiCl + (H₂O)₄ | 4 (Tetramer) | ~16.0 | Exothermic |

Table 2: Z/E Isomerization Kinetics of (Z)-2-Phenylethenylsilane (Rh-Catalyzed at 60 °C)

| Time (min) | Conversion (%) | Z:E Ratio | Catalyst System |

|---|---|---|---|

| 0 | 0 | 92:8 | RhI(PPh₃)₃ (0.1 mol%) |

| 30 | 89 | 37:62 | RhI(PPh₃)₃ (0.1 mol%) |

| 60 | >99 | 0:100 | RhI(PPh₃)₃ (0.1 mol%) |

Experimental Protocols for Stability Assessment

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They utilize internal standards and strict environmental controls to eliminate false positives caused by external contamination.

Fig 2. Experimental workflow for assessing the hydrolytic and thermal stability of chlorosilanes.

Protocol 1: Moisture-Free Hydrolysis Kinetics Assay

Causality Focus: Standard NMR caps permit atmospheric moisture diffusion over time, which artificially inflates the measured hydrolysis rate. This protocol mandates hermetic sealing.

-

Setup and Dehydration: Flame-dry J. Young NMR tubes under high vacuum (< 0.1 mbar) and backfill with ultra-high purity Argon.

-

Sample Preparation: Inside an inert-atmosphere glovebox, dissolve 0.1 mmol of the internal alkenyl chlorosilane in 0.5 mL of anhydrous CD₂Cl₂. Add 0.01 mmol of hexamethyldisiloxane (HMDSO) as an internal standard. (Causality: HMDSO is hydrolytically stable under neutral conditions. Its inclusion ensures that any measured decrease in the Si–Cl peak area is absolute, validating that the signal drop is not an artifact of NMR shimming or tuning changes).

-

Controlled Dosing: Introduce precisely measured equivalents of D₂O (e.g., 0.1 to 1.0 eq) using a gas-tight microsyringe through a septum seal, then rapidly close the J. Young PTFE valve.

-

Acquisition: Acquire ¹H and ²⁹Si NMR spectra at 5-minute intervals. Track the disappearance of the Si–Cl ²⁹Si resonance and the appearance of the Si–O–Si siloxane dimer to calculate the degradation rate constant.

Protocol 2: Rh-Catalyzed Isomerization Tracking via ¹H NMR

Causality Focus: Trace transition metals from upstream synthesis act as thermodynamic sinks, ruining stereopurity. This assay quantifies that vulnerability.

-

Catalyst Spiking: To a stereopure sample of (Z)-internal alkenyl chlorosilane in C₆D₆, add 0.1 mol% of Wilkinson's catalyst [RhCl(PPh₃)₃] and 20 mol% of triethylsilane. (Causality: The surrogate hydrosilane is strictly required to generate the active hydridorhodium species responsible for insertion into the C=C bond).

-

Thermal Incubation: Heat the NMR tube to 60 °C directly within the spectrometer probe to ensure continuous temperature control.

-

Kinetic Tracking: Monitor the vinylic proton shifts. The (Z)-isomer typically exhibits a smaller coupling constant (

Hz) compared to the (E)-isomer (

Strategic Mitigation in Drug Development

For drug development professionals scaling up organosilicon intermediates, stability must be engineered into the workflow:

-

Steric Shielding: Utilizing bulky substituents (e.g., tert-butyl or cyclohexyl groups) on the silicon atom sterically hinders the approach of water tetramers, significantly increasing the activation energy required for hydrolysis.

-

Catalyst Scavenging: Trace Rh, Pt, or Co must be aggressively removed using functionalized silica scavengers (e.g., QuadraSil AP or thiol-modified resins) immediately after synthesis. Failing to remove parts-per-million catalyst traces will unfreeze the kinetic (Z)-isomer state, leading to thermodynamic drift to the (E)-isomer during storage.

-

Cryogenic Inert Storage: Due to the autocatalytic nature of water-cluster hydrolysis, internal alkenyl chlorosilanes must be stored under Argon at < -20 °C to suppress both thermal polymerization and ambient moisture reactivity.

References

-

Szabó, G., Szieberth, D., & Nyulászi, L. (2015). Theoretical study of the hydrolysis of chlorosilane. Structural Chemistry. URL:[Link]

-

Mori, A., Takahisa, E., Nishihara, Y., & Hiyama, T. (2001). Isomerization of (Z)-alkenylsilanes to (E)-isomers with hydrosilane and RhI(PPh3)3. Canadian Journal of Chemistry. URL:[Link]

-

Lefèvre, et al. (2024). Bis-Alkenyl Compounds from Group XIV Elements (Si, Ge, Sn): Synthesis, Reactivity, and Applications. Synthesis (Thieme Connect). URL:[Link]

Sources

Steric Control in Organosilicon Synthesis: The Reactivity Profile of Hindered Vinyl Chlorosilanes

Executive Summary

Sterically hindered vinyl chlorosilanes—typified by molecules such as tert-butyl(vinyl)dichlorosilane or triisopropyl(vinyl)chlorosilane —occupy a unique niche in organosilicon chemistry. Unlike their commoditized analogs (e.g., vinyltrichlorosilane), these compounds exhibit a "kinetic armor" due to the steric bulk surrounding the silicon atom. This guide details how this steric shielding fundamentally alters their reactivity profile, enabling the isolation of metastable intermediates (such as silanols), directing regioselectivity in hydrosilylation, and suppressing unwanted oligomerization.

The Steric "Umbrella" Effect

To understand the reactivity of these species, one must first visualize the steric environment. In a standard

Bulky substituents like tert-butyl (

Visualization: Nucleophilic Trajectory Blocking

The following diagram illustrates how bulky groups (represented as steric cones) impede the approach of a nucleophile (Nu) compared to a non-hindered methyl group.

Caption: Comparative approach vectors for nucleophilic attack. The t-Bu group effectively screens the silicon center, raising the activation energy for substitution.

Reactivity Profile: The Silicon-Chlorine Bond

The Si-Cl bond is traditionally labile, hydrolyzing instantly upon contact with moisture to release HCl. However, in sterically hindered systems, this reactivity is significantly attenuated.

Hydrolysis and Solvolysis

Mechanism: The hydrolysis of chlorosilanes proceeds via the formation of a pentacoordinate silicon intermediate. Bulky groups destabilize this transition state by increasing ligand crowding. Observation: While vinyltrichlorosilane hydrolyzes violently, di-tert-butyl(vinyl)chlorosilane may require heating or prolonged exposure to base to fully hydrolyze.

Key Application: Stable Silanols

One of the most valuable features of hindered chlorosilanes is the ability to stop hydrolysis at the silanol (

-

Standard:

(Polymer/Oligomer) -

Hindered:

(Stable Monomer)

Table 1: Comparative Hydrolysis Kinetics (Qualitative)

| Silane Precursor | Substituents | Hydrolysis Rate ( | Primary Product (in water) |

| Vinyltrichlorosilane | Crosslinked Resin / Gel | ||

| Vinyldimethylchlorosilane | Disiloxane ( | ||

| Vinyl(tert-butyl)dichlorosilane | Mixed Silanols / Oligomers | ||

| Vinyldi(tert-butyl)chlorosilane | Stable Silanol |

Protocol: Synthesis of Stable Vinyl Silanols

Validation: This protocol relies on the kinetic stabilization of the Si-OH species.

-

Reagents: 10 mmol

, 20 mL Diethyl Ether, 11 mmol -

Procedure:

-

Cool the silane solution to 0°C.

-

Add saturated bicarbonate dropwise (buffering is critical to prevent acid-catalyzed condensation).

-

Stir vigorously for 2 hours (monitor by TLC or GC; disappearance of Si-Cl).

-

Extract with ether, dry over

.

-

-

Result: Isolation of

as a crystalline solid or viscous oil, resistant to dimerization at room temperature.

Reactivity Profile: The Vinyl Group

The vinyl group (

Hydrosilylation (The Chalk-Harrod Mechanism)

In the presence of a Pt catalyst (Karstedt’s or Speier’s), a hydrosilane (

-

Regioselectivity: Steric bulk on the vinyl silane strongly disfavors the

-isomer (Markovnikov addition) due to severe steric clash in the transition state. The -

Electronic Effect: The electron-donating induction (+I) of alkyl groups (t-Bu) increases the electron density of the vinyl group, potentially accelerating oxidative addition to the metal center, provided the steric barrier is not insurmountable.

Caption: The catalytic cycle showing the critical insertion step where steric bulk enforces linearity (Beta-selectivity).

Radical Polymerization

Hindered vinyl silanes are notoriously difficult to homopolymerize via free-radical mechanisms.

-

Cause: The bulky substituent shields the

-carbon of the vinyl group. During propagation, the approach of a growing polymer chain radical to the monomer is sterically inhibited. -

Outcome: Low molecular weight oligomers or no reaction.

-

Utility: These monomers are excellent for copolymerization (e.g., with styrene or acrylates) where they introduce discrete silicon functionality without forming blocks.

Reactivity Profile: Carbon-Silicon Coupling

Grignard and Organolithium Resistance

The reaction of

-

Hindered Substrates: Reaction of

with bulky nucleophiles (e.g., -

Strategy: To synthesize "super-hindered" silanes, one must often employ forcing conditions (reflux in THF/Toluene, use of

instead of

Lithium-Halogen Exchange vs. Addition

When treating vinyl chlorosilanes with

-

Non-hindered:

often attacks the Si-Cl bond or adds to the vinyl group. -

Hindered: Steric blocking of the Si-Cl bond can lead to

-lithiation or halogen-metal exchange, followed by elimination of LiCl to form transient Silenes (

References

-

Mechanism of Silylation of Vinyl Arenes. MDPI. Detailed study on the steric effects in hydrosilylation mechanisms.

-

Sterically Hindered Silanes for Waterborne Systems. Taylor & Francis. Investigation of hydrolysis rates of bulky alkoxysilanes and chlorosilanes.

-

Di-Tert Butyl Chlorosilane Reactivity. Arrow@TU Dublin. Comprehensive review of di-tert-butyl silane chemistry and regioselectivity.

-

Selective Synthesis of E-Vinylsilanes. RSC Publishing. Platinum-catalyzed hydrosilylation protocols for hindered silanes.[1]

-

Reactions of Vinylsilanes and Allylsilanes. McGill University eScholarship. Thesis covering electrophilic substitution and stereochemistry of vinylsilanes.

Sources

Methodological & Application

Application Notes and Protocols: Silylation of Alcohols with Vinylic Chlorosilanes for Advanced Synthetic Applications

Abstract

The protection of hydroxyl groups as silyl ethers is a cornerstone of modern organic synthesis, enabling complex molecular construction by masking the reactivity of alcohols. Vinylic silyl ethers, in particular, represent a versatile class of protected alcohols that also serve as valuable synthetic intermediates for carbon-carbon bond formation. This technical guide provides an in-depth exploration of the silylation of alcohols using vinylic chlorosilanes. We will delve into the underlying reaction mechanisms, offer detailed, field-proven protocols for various substrates, and discuss critical parameters that ensure high-yield, selective transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful methodology in their synthetic endeavors.

Introduction: The Strategic Value of Vinylsilyl Ethers

In multistep synthesis, the temporary deactivation of a functional group is often mandatory to prevent unwanted side reactions. Alcohols, with their nucleophilic and mildly acidic nature, frequently require protection. Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of installation, general stability to a wide range of reaction conditions, and, crucially, their tunable lability for selective deprotection.[1][2]

Vinylic chlorosilanes, such as vinyldimethylchlorosilane, offer a direct route to vinylsilyl ethers. These compounds are not merely protected alcohols; the vinyl moiety introduces a reactive handle for further synthetic elaboration. Vinylsilanes are key participants in powerful cross-coupling reactions, most notably the Hiyama-Denmark coupling, and can be transformed into a variety of other functional groups.[3][4] This dual functionality—protection and latent reactivity—makes the silylation of alcohols with vinylic chlorosilanes a strategically important transformation.

The Silylation Mechanism: A Tale of Activation and Nucleophilic Attack

The conversion of an alcohol to a silyl ether using a chlorosilane is a nucleophilic substitution reaction at the silicon center. The process is significantly enhanced by the presence of a base, which plays a dual role in the reaction pathway.

Core Mechanism:

-

Alcohol Activation: A base, typically a tertiary amine like triethylamine (TEA) or a more hindered base like N,N-diisopropylethylamine (DIPEA), deprotonates the alcohol to form a more nucleophilic alkoxide.[5]

-

Nucleophilic Attack: The resulting alkoxide attacks the electrophilic silicon atom of the vinylic chlorosilane. This proceeds via an SN2-like mechanism, displacing the chloride ion.[5]

-

Neutralization: The base also serves as an acid scavenger, neutralizing the hydrogen chloride (HCl) that is cogenerated, driving the equilibrium towards the product.

The Role of Imidazole as a Catalyst:

Imidazole is a particularly effective reagent in silylation reactions. Beyond simply acting as a base, it can function as a nucleophilic catalyst. Imidazole first reacts with the chlorosilane to form a highly reactive silylimidazolium intermediate.[6][7] This intermediate is a much more potent silylating agent than the parent chlorosilane, leading to significantly accelerated reaction rates, even for sterically demanding alcohols.[6][8]

Caption: General Mechanism of Base-Mediated Silylation.

Protocol I: General Silylation of a Primary Alcohol

This protocol is suitable for most primary and many secondary alcohols using the highly efficient imidazole-mediated method in dichloromethane (DCM).

Materials and Reagents:

-

Primary Alcohol (e.g., Benzyl Alcohol)

-

Vinyldimethylchlorosilane (≥98%)[9]

-

Imidazole (≥99%)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, septa, and nitrogen/argon line

-

Syringes and needles

Safety First: Chlorosilanes are corrosive, flammable, and react violently with water to release toxic and corrosive HCl gas.[10][11] All operations must be conducted in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, acid-resistant gloves (neoprene or nitrile), and a flame-resistant lab coat.[12][13][14] Ensure an inert atmosphere is maintained throughout the reaction to prevent hydrolysis of the chlorosilane.[14]

Step-by-Step Procedure:

-

Preparation: To a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 eq.).

-

Reagent Addition: Dissolve the alcohol in anhydrous DCM (approx. 0.2 M concentration). Add imidazole (2.2 eq.) to the solution and stir until it dissolves completely.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Silylation: Add vinyldimethylchlorosilane (1.2 eq.) dropwise via syringe over 5-10 minutes. A white precipitate (imidazolium hydrochloride) will form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Workup - Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

-

Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure vinylsilyl ether.

Protocol II: Silylation of a Sterically Hindered Secondary Alcohol

For more challenging substrates, such as sterically hindered secondary or tertiary alcohols, a stronger, non-nucleophilic base and a higher-boiling solvent may be required.

Materials and Reagents:

-

Sterically Hindered Alcohol (e.g., (-)-Menthol)

-

Vinyldimethylchlorosilane (≥98%)

-

N,N-Diisopropylethylamine (DIPEA, Hünig's Base, ≥99%)[15][16]

-

Anhydrous Acetonitrile (ACN) or Tetrahydrofuran (THF)

-

Deionized Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware and inert atmosphere setup

Step-by-Step Procedure:

-

Preparation: To a flame-dried, nitrogen-purged round-bottom flask, add the hindered alcohol (1.0 eq.).

-

Reagent Addition: Dissolve the alcohol in anhydrous ACN (approx. 0.2 M). Add DIPEA (1.5 eq.) via syringe.[15]

-

Silylation: Add vinyldimethylchlorosilane (1.3 eq.) dropwise to the stirring solution at room temperature.

-

Reaction: Heat the reaction mixture to 40-60 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, additional portions of DIPEA and chlorosilane may be required.

-

Workup - Quenching: After cooling to room temperature, carefully quench the reaction by adding deionized water.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

-

Workup - Washing: Combine the organic extracts and wash with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purification: Purify the residue by flash column chromatography to isolate the desired product.

Caption: General Experimental Workflow for Silylation.

Data Summary and Key Parameters

The choice of reagents and conditions is critical for successful silylation and depends heavily on the nature of the alcohol substrate.

| Substrate Type | Vinylic Chlorosilane | Recommended Base | Solvent | Temp. (°C) | Typical Time | Key Insight |

| Primary Alcohol | Vinyldimethylchlorosilane | Imidazole | DCM, THF | 0 to RT | 1-4 h | Imidazole catalysis is highly effective and fast for unhindered substrates.[6][8] |

| Secondary Alcohol | Vinyldimethylchlorosilane | Imidazole or DIPEA | DCM, ACN | RT to 40 | 2-12 h | Reaction may be slower; DIPEA can be advantageous to minimize side reactions. |

| Tertiary Alcohol | Vinyldimethylchlorosilane | DIPEA | ACN, DMF | 40 to 80 | 12-48 h | Requires more forcing conditions due to steric hindrance. DMF can aid in silylating very hindered alcohols.[17] |

| Phenol | Vinyldimethylchlorosilane | Imidazole, TEA | DCM, ACN | 0 to RT | 1-3 h | Generally very reactive due to the acidity of the phenolic proton. |

Troubleshooting and Field-Proven Insights

-

Problem: Reaction fails to start or proceeds very slowly.

-

Cause & Solution: The most common culprit is moisture. Ensure all glassware is rigorously dried and that anhydrous solvents and fresh reagents are used. The chlorosilane may have hydrolyzed; use a fresh bottle. For hindered alcohols, increasing the temperature or using a more activating solvent like DMF can be beneficial.[17]

-

-

Problem: Formation of a significant amount of disiloxane (Vinyl-SiR'₂-O-SiR'₂-Vinyl).

-

Cause & Solution: This is a definitive sign of water in the reaction mixture. The chlorosilane reacts with water to form a silanol, which then reacts with another molecule of chlorosilane. Re-evaluate all drying procedures for glassware, solvents, and the inert gas line.

-

-

Problem: The reaction stalls before completion.

-

Cause & Solution: Insufficient base or silylating agent may be the cause, especially if there was inadvertent moisture introduction. Add an additional portion (0.2-0.3 eq.) of both the base and the vinylic chlorosilane.

-

-

Expert Tip: While many protocols use stoichiometric amounts of amine bases, using imidazole catalytically with a stoichiometric amount of a non-nucleophilic base like DIPEA can sometimes provide a balance of rapid reaction and a clean reaction profile.

References

-

Gelest. (n.d.). Deprotection of Silyl Ethers - Technical Library. Retrieved from [Link]

-

The Silicones Environmental, Health and Safety Center (SEHSC). (2017, October 2). GLOBAL SAFE HANDLING OF CHLOROSILANES. Retrieved from [Link]

-

Scribd. (n.d.). Chlorosilane Safety Guide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Kim Oxidation. Retrieved from [Link]

-

SynArchive. (n.d.). Corey-Kim Oxidation. Retrieved from [Link]

-

Online Organic Chemistry Tutor. (2025, April 27). Corey-Kim Oxidation. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective silylation of alcohols with TIPSCL/imidazole under microwave irradiation. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed activation of silyl chloride by imidazole-based nucleophiles.... Retrieved from [Link]

-

Gelest, Inc. (2017, January 30). CHLOROSILANE, 95%. Retrieved from [Link]

-

Wikipedia. (n.d.). Corey–Kim oxidation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Highly Efficient O-Silylation of Alcohol with Vinylsilane Using a Rh(I)/HCl Catalyst at Room Temperature. Retrieved from [Link]

-

Zipse, H. (2015, July 27). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Retrieved from [Link]

-

B. G. Das, et al. (2009, January 15). LiOAc-Catalyzed Chemoselective Deprotection of Aryl Silyl Ethers under Mild Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

-

Synthesis. (2009). Selective Deprotection of Silyl Ethers with NaIO4. Retrieved from [Link]

-

ResearchGate. (2025, August 7). A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. Retrieved from [Link]

-

Liu, X., et al. (2025). One-Pot Sequential Alcohol Activation and Nickel-Catalyzed Cross-Electrophile Coupling with Chlorosilanes. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). A New Reagent System for Efficient Silylation of Alcohols: Silyl Chloride-N-Methylimidazole-Iodine. Retrieved from [Link]

-

The Journal of Organic Chemistry. (n.d.). Nonionic Superbase-Catalyzed Silylation of Alcohols. Retrieved from [Link]

-

ResearchGate. (n.d.). Techniques for silylation. Retrieved from [Link]

-

ACS Publications. (2025, March 31). One-Pot Sequential Alcohol Activation and Nickel-Catalyzed Cross-Electrophile Coupling with Chlorosilanes. Organic Letters. Retrieved from [Link]

-

Figshare. (2007, September 27). Highly Efficient O-Silylation of Alcohol with Vinylsilane Using a Rh(I)/HCl Catalyst at Room Temperature - Organic Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). Diisopropylethylamine-Triggered, Highly Efficient, Self-Catalyzed Regioselective Acylation of Carbohydrates and Diols. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vinylsilane synthesis. Retrieved from [Link]

-

Martin, S. E. S., & Watson, D. A. (n.d.). Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates. PMC. Retrieved from [Link]

-

PMC. (n.d.). Protocol for synthesizing both racemic and chiral allenylsilanes through copper-catalyzed silylation of propargyl dichlorides. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the chlorosilane 1a and alcohol protection. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates. Retrieved from [Link]

-

PubMed. (2007, September 27). Highly efficient O-silylation of alcohol with vinylsilane using a Rh(I)/HCl catalyst at room temperature. Retrieved from [Link]

-

Wikipedia. (n.d.). N,N-Diisopropylethylamine. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Diisopropylethylamine. Retrieved from [Link]

-

Changfu Chemical. (n.d.). Vinyldimethylchlorosilane CAS 1719 58 0. Retrieved from [Link]

-

PMC. (n.d.). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Retrieved from [Link]

-

Polymer Bulletin. (2022, February 7). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, July 7). 11.9: Protection of Alcohols. Retrieved from [Link]

- Google Patents. (n.d.). CN106588672A - Production method of diisopropylethylamine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vinyldimethylchlorosilane | Silanes | Gelest [gelest.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 8. researchgate.net [researchgate.net]

- 9. Vinyldimethylchlorosilane CAS 1719 58 0 | Changfu Chemical [cfsilicones.com]

- 10. CHLOROSILANES, TOXIC, CORROSIVE, FLAMMABLE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. globalsilicones.org [globalsilicones.org]

- 12. scribd.com [scribd.com]

- 13. echemi.com [echemi.com]

- 14. gelest.com [gelest.com]

- 15. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]

- 16. Diisopropylethylamine | SIELC Technologies [sielc.com]

- 17. pubs.acs.org [pubs.acs.org]

Application Note: Palladium-Catalyzed Hiyama-Denmark Cross-Coupling of Chlorodimethyl(1-methyl-1-propenyl)silane

Introduction & Scope

Chlorodimethyl(1-methyl-1-propenyl)silane (CAS: 97375-15-0) is a highly versatile, moisture-sensitive organosilicon reagent utilized in the stereospecific synthesis of trisubstituted alkenes. Unlike traditional organometallic reagents (e.g., organotin or organozinc), vinylsilanes offer a superior safety profile, low toxicity, and excellent functional group tolerance[1]. Through the Hiyama-Denmark cross-coupling protocol, the chlorodimethylsilyl group is activated in situ to form a hypercoordinate silicate or silanolate, facilitating efficient transmetalation to palladium and enabling the direct transfer of the 1-methyl-1-propenyl moiety to aryl or heteroaryl electrophiles.

This application note provides a comprehensive, self-validating methodology for researchers and drug development professionals looking to construct complex, stereodefined alkene scaffolds during late-stage API (Active Pharmaceutical Ingredient) functionalization.

Mechanistic Insights: Causality in Reaction Design

The cross-coupling of chlorodimethyl(1-methyl-1-propenyl)silane relies on the fundamental principles of the Denmark modification of the Hiyama coupling[2]. Understanding the causality behind each reaction component is critical for troubleshooting and optimization:

-

Pre-activation via Nucleophilic Attack: The Si–C(sp²) bond in unactivated vinylsilanes is insufficiently polarized for direct transmetalation. The addition of an activating agent—such as tetrabutylammonium fluoride (TBAF) or potassium trimethylsilanolate (KOSiMe₃)—converts the chlorosilane into a pentacoordinate silicate

or a silanolate -

Stereospecific Transmetalation: The activated silicate undergoes transmetalation with the electrophilic Ar-Pd(II)-X species (generated via oxidative addition of the aryl halide to Pd(0)). The Denmark protocol often proceeds through a cyclic, oxygen- or fluorine-bridged transition state, which strictly preserves the alkene geometry, ensuring complete retention of the 1-methyl-1-propenyl stereochemistry[3].

-

Reductive Elimination: The resulting Ar-Pd(II)-(1-methyl-1-propenyl) complex undergoes rapid reductive elimination to yield the stereodefined trisubstituted alkene, regenerating the active Pd(0) catalyst.

Mandatory Visualization: Catalytic Pathway

Figure 1: Catalytic cycle of the Pd-catalyzed Hiyama-Denmark cross-coupling of vinylsilanes.

Data Presentation: Optimization of Reaction Conditions

To achieve high yields and stereoretention, the choice of catalyst, ligand, and activator is critical. The following table summarizes typical optimization parameters for the coupling of Chlorodimethyl(1-methyl-1-propenyl)silane with a standard aryl halide (e.g., 4-bromoanisole).

| Catalyst System | Ligand | Activator / Base | Solvent | Temp (°C) | Yield (%) | E/Z Retention |

| Pd(OAc)₂ (5 mol%) | PPh₃ | TBAF (2.0 equiv) | THF | 65 | 45% | >95% |

| Pd₂(dba)₃ (2.5 mol%) | RuPhos | TBAF (2.0 equiv) | THF | 65 | 72% | >98% |

| [Pd(allyl)Cl]₂ (2.5%) | CyAPhos | KOSiMe₃ (2.5 eq) | THF/DMA | 80 | 91% | >99% |

| Pd(OAc)₂ (5 mol%) | None | NaOH (aq) | 1,4-Dioxane | 80 | 15% | N/A |

Analytical Insight: The use of bulky, electron-rich phosphine ligands (e.g., CyAPhos or RuPhos) combined with KOSiMe₃ or TBAF provides the optimal balance of reactivity and stereochemical fidelity, preventing undesired alkene isomerization prior to reductive elimination[2].

Experimental Protocol: Step-by-Step Methodology

Self-Validating System: Because chlorodimethyl(1-methyl-1-propenyl)silane is highly susceptible to premature hydrolysis, this protocol utilizes an in situ activation step. This ensures the active silanolate is generated only in the presence of the active Pd catalyst and the electrophile, minimizing siloxane dimerization side-reactions[3].

Reagents Required:

-

Chlorodimethyl(1-methyl-1-propenyl)silane (1.2 equiv)

-

Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)

-

[Pd(allyl)Cl]₂ (2.5 mol%)

-

CyAPhos ligand (5.0 mol%)

-

TBAF (1.0 M in THF) or KOSiMe₃ (2.5 equiv)

-

Anhydrous THF (0.2 M)

Step 1: Catalyst Pre-activation

-

In an argon-filled glovebox, charge a flame-dried 10 mL Schlenk tube with [Pd(allyl)Cl]₂ (2.5 mol%) and the CyAPhos ligand (5.0 mol%).

-

Add 1.0 mL of anhydrous THF. Stir at room temperature for 15 minutes until a homogeneous pre-catalyst solution is formed.

-

Causality: Pre-mixing ensures complete ligand coordination to the palladium center, preventing the formation of inactive "Pd black" aggregates during the heating phase.

-

Step 2: Silane Activation and Cross-Coupling 3. To a separate flame-dried reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv) and Chlorodimethyl(1-methyl-1-propenyl)silane (1.2 mmol, 1.2 equiv). 4. Transfer the pre-catalyst solution into the reaction vial using a gas-tight syringe. 5. Dropwise, add the activator (TBAF, 2.0 mL of 1.0 M solution in THF, or solid KOSiMe₃ dissolved in 1 mL THF).

-

Causality: The formation of the hypercoordinate silicate is highly exothermic. Dropwise addition controls the local concentration of the activated species, preventing protiodesilylation or homocoupling of the silane.

-

Seal the vial and heat to 80 °C in an oil bath for 12 hours.

-

Monitor the reaction via GC-MS or TLC.

-

Validation Check: The disappearance of the aryl halide peak and the emergence of the exact mass corresponding to the trisubstituted alkene confirm successful transmetalation and reductive elimination.

-

Step 3: Workup and Isolation 8. Cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl (5 mL) to neutralize any remaining base/fluoride. 9. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). 10. Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 11. Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure stereodefined alkene.

References

-

ThermoFisher Scientific | A Review of Organosilanes in Organic Chemistry |1

-

National Institutes of Health (PMC) | Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes | 2

-

ACS Publications | Why You Really Should Consider Using Palladium-Catalyzed Cross-Coupling of Silanols and Silanolates | 3

Sources

High-Purity Preparation of Silyl Enol Ethers using Dimethyl(1-methyl-1-propenyl)silyl Chloride

Application Note & Technical Protocol

Executive Summary & Strategic Rationale

Reagent Focus: Dimethyl(1-methyl-1-propenyl)silyl chloride (DMMPS-Cl) Target Class: Functionalized Silyl Enol Ethers Primary Application: Regioselective enolate trapping for subsequent Pd-catalyzed cross-coupling (Hiyama-Denmark type) or oxidative cleavage (Tamao-Fleming).

This guide details the synthesis of silyl enol ethers using Dimethyl(1-methyl-1-propenyl)silyl chloride , a specialized vinylic chlorosilane. Unlike standard trimethylsilyl (TMS) ethers, which are labile and primarily serve as temporary protecting groups, silyl enol ethers derived from DMMPS-Cl incorporate a robust, functionalizable vinylic handle on the silicon atom.

Why use DMMPS-Cl?

-

Steric Differentiation: The bulky (1-methyl-1-propenyl) group offers superior hydrolytic stability compared to TMS, allowing for silica gel purification.

-

Synthetic Utility: The silyl group is not a "dead end." The vinylic moiety enables the silicon center to participate in palladium-catalyzed cross-coupling reactions or be converted to a hydroxyl group via oxidation, effectively using the silyl enol ether as a masked intermediate for complex scaffold construction.

Chemical Properties & Mechanistic Insight[1][2][3][4][5]

Reagent Profile

-

Chemical Name: Dimethyl(1-methyl-1-propenyl)silyl chloride

-

Structure:

-

Reactivity: Electrophilic silylating agent; highly sensitive to moisture.

-

By-products: HCl (gas) or amine hydrochloride salts (solid).

Reaction Mechanism: Kinetic vs. Thermodynamic Control

The regioselectivity of silyl enol ether formation is dictated by the enolization conditions prior to trapping with DMMPS-Cl.

-

Kinetic Control (LDA, -78°C): Deprotonation occurs at the least hindered

-proton.[1] The reaction is irreversible under these conditions, trapping the less substituted enolate. -

Thermodynamic Control (Et

N, Reflux/DMF): Reversible deprotonation allows equilibration to the most stable (most substituted) enolate, which is then trapped.

Mechanistic Pathway Diagram[2]

Caption: Divergent synthesis pathways determined by base selection and temperature control.

Experimental Protocols

Materials & Equipment Preparation

-

Glassware: Flame-dried or oven-dried (120°C) 2-neck round bottom flasks, nitrogen/argon manifold.

-

Solvents: THF (distilled from Na/benzophenone or passed through activated alumina), DMF (anhydrous, 99.8%).

-

Reagent Handling: DMMPS-Cl is corrosive and moisture-sensitive. Handle in a fume hood using syringe techniques.

Protocol A: Kinetic Generation (High Regioselectivity)

Target: Synthesis of the less-substituted silyl enol ether.[1]

Step-by-Step Procedure:

-

LDA Preparation:

-

Charge a flame-dried flask with anhydrous THF (0.5 M relative to base) and diisopropylamine (1.1 equiv).

-

Cool to -78°C (dry ice/acetone bath).

-

Add n-BuLi (1.1 equiv) dropwise over 10 minutes.

-

Stir at 0°C for 15 minutes, then re-cool to -78°C .

-

-

Enolization:

-

Add the ketone (1.0 equiv) dropwise as a solution in THF over 20 minutes.

-

Critical: Maintain internal temperature below -70°C to prevent equilibration.

-

Stir for 45 minutes at -78°C.

-

-

Silyl Trapping:

-

Add Dimethyl(1-methyl-1-propenyl)silyl chloride (1.2 equiv) dropwise.

-

Note: The bulky nature of the DMMPS group may require slightly longer reaction times than TMSCl.

-

Allow the mixture to warm to room temperature (RT) over 2 hours.

-

-

Workup:

Protocol B: Thermodynamic Generation (Equilibration)

Target: Synthesis of the more-substituted silyl enol ether.[1][4]

Step-by-Step Procedure:

-

Setup:

-

Dissolve ketone (1.0 equiv) in anhydrous DMF (1.0 M).

-

Add Triethylamine (Et

N) (2.0 equiv).

-

-

Reaction:

-

Workup:

-

Cool to RT. Dilute with water and extract with pentane or hexanes.

-

Wash rigorously with water (

) to remove DMF. -

Dry and concentrate.[3]

-

Purification & Characterization

Unlike TMS ethers, DMMPS enol ethers often survive flash chromatography on silica gel (neutralized with 1% Et

Data Summary Table: Comparison of Silyl Groups

| Feature | TMS (Trimethylsilyl) | TBDMS (tert-Butyldimethyl) | DMMPS (Dimethyl-1-methyl-1-propenyl) |

| Hydrolytic Stability | Low (Hydrolyzes in air) | High | Moderate-High |

| Steric Bulk | Low | High | High |

| Post-Synthetic Utility | None (Protecting Group) | None (Protecting Group) | Cross-Coupling / Oxidation |

| Purification | Distillation only | Chromatography possible | Chromatography possible |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Moisture contamination | Flame-dry glassware; ensure THF is <50 ppm H |

| Regioselectivity Loss | Temperature spike during addition | Use a cryostat or monitor internal temp strictly during ketone addition. |

| Incomplete Reaction | Steric hindrance of DMMPS | Increase silyl chloride equivalents to 1.5 or add HMPA/DMPU cosolvent (caution: toxicity). |

References

-

General Silyl Enol Ether Synthesis

-

Vinylic Silyl Groups & Cross Coupling

- Denmark, S. E., & Sweis, R. F. "Cross-Coupling Reactions of Organosilicon Compounds." Chem. Pharm. Bull., 2002.

-

Hiyama Coupling Reference: Hiyama, T. "Organosilicon Compounds in Cross-Coupling Reactions." Journal of Organometallic Chemistry, 2002. Link

-

Oxidation of Silyl Groups (Tamao-Fleming)

-

Fleming, I., et al. "The oxidation of the phenyldimethylsilyl group to the hydroxyl group." J. Chem. Soc., Perkin Trans. 1, 1984. Link

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 5. Chemical Reactivity [www2.chemistry.msu.edu]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates - PMC [pmc.ncbi.nlm.nih.gov]

Precision Stereocontrol: Alkenyl Silanes as Geometric Anchors in Synthesis

Strategic Overview

Alkenyl silanes (vinyl silanes) represent a "Goldilocks" intermediate in modern drug discovery: stable enough to survive multi-step synthesis and chromatography, yet reactive enough to undergo stereospecific transformation upon activation. Unlike organostannanes (toxic) or organoborons (often labile to protodeboronation), alkenyl silanes offer a robust platform for geometric fidelity .

The core value proposition of this chemistry lies in Stereoretention . The steric bulk and electronic properties of the silyl group (

Stereodivergent Synthesis of Alkenyl Silanes[1]

The ability to access either the (

Comparative Catalyst Selection Table

| Target Geometry | Catalyst System | Mechanism | Key Selectivity Factor |

| ( | Karstedt’s Catalyst (Pt(0)) | Syn-hydrosilylation | Kinetic control; steric avoidance of silyl group. |

| ( | [CpRu(MeCN)₃]PF₆ | Trans-hydrosilylation | Metallacycle intermediate favors anti-addition. |

| ( | [CpRu(MeCN)₃]PF₆ | Markovnikov addition | Ligand sterics (Cp vs Cp) direct regioselectivity. |

Protocol A: ( )-Selective Hydrosilylation (Platinum-Catalyzed)

Target: Synthesis of (E)-1-dimethylphenylsilyl-1-octene

Reagents:

-

1-Octyne (1.0 equiv)

-

Dimethylphenylsilane (1.1 equiv)

-

Karstedt’s Catalyst (Pt(dvs) in xylene, 2 wt% Pt) – 0.1 mol%

-

Solvent: DCM or Toluene (anhydrous)

Step-by-Step Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Charge: Add 1-Octyne (10 mmol) and anhydrous DCM (20 mL).

-

Catalyst Addition: Add Karstedt’s catalyst (approx. 20 µL) via microsyringe. The solution may turn slightly yellow.

-